![molecular formula C9H9Cl2N3 B2511170 7-氯-5-(氯甲基)-2,3-二甲基吡唑并[1,5-a]嘧啶 CAS No. 2253638-82-1](/img/structure/B2511170.png)

7-氯-5-(氯甲基)-2,3-二甲基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

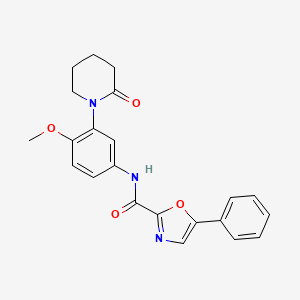

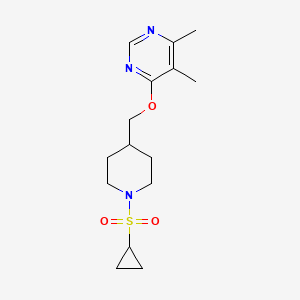

Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents. These compounds have also garnered interest in material science for their photophysical properties . The compound of interest, 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine, is part of this family and serves as a functional scaffold for further chemical modifications and potential pharmacological applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various pathways, which have been developed to enhance structural diversity and optimize their potential applications. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been used to synthesize derivatives with high yields and short reaction times . Additionally, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of new tricyclic series, which have shown affinity for the central benzodiazepine receptor . A two-step synthesis from commercially available precursors has also been reported for the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which is structurally related and could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize structures and compute energies and vibrational frequencies, which are in excellent agreement with experimental data . The elucidation of the reaction mechanism for the synthesis of related compounds has been achieved through NMR spectroscopy and X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions that lead to diverse structural modifications. For example, the reaction with hydrazine hydrate in acetic acid solution has been shown to result in intramolecular cyclization, producing 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . These reactions are crucial for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the exploration of new pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their structural features. The introduction of various substituents, such as chloro, methyl, and trifluoromethyl groups, can significantly influence their photophysical properties, solubility, and reactivity . The presence of halogens, as seen in 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, has been associated with anxiolytic effects without potentiating the CNS depressant effects of ethanol or barbiturates, indicating a favorable therapeutic profile .

科学研究应用

合成和药用方面

与本文讨论的化合物结构相似的吡唑并[1,5-a]嘧啶支架在药物发现中是特权杂环,显示出广泛的药用特性。这些特性包括抗癌、中枢神经系统药剂、抗感染、抗炎、CRF1 拮抗剂和放射诊断。构效关系 (SAR) 研究极大地促进了衍生自该支架的类药物候选物的开发。这强调了支架在药物化学中对开发潜在候选药物的关键作用。吡唑并[1,5-a]嘧啶衍生物的合成策略及其重要的生物学特性以及 SAR 研究得到了广泛的综述,展示了该支架在药物开发中的多功能性和潜力 (Cherukupalli 等人,2017)。

合成途径中的催化剂

杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶支架中起着至关重要的作用,该支架是医药和制药工业中的关键前体。由于其广泛的合成应用和生物利用度,这些支架得到了广泛的研究。使用不同的杂化催化剂通过一锅多组分反应合成取代衍生物展示了吡唑并[1,5-a]嘧啶衍生物在开发用于制药应用的先导分子中的适用性 (Parmar 等人,2023)。

结构分配中的区域定向

从氨基吡唑和 1,3-双亲电试剂合成吡唑并[1,5-a]嘧啶中的区域定向和区域选择性对于准确的结构分配至关重要。本综述重点阐明了区域定向在吡唑并[1,5-a]嘧啶形成中的重要性,解决了与嘧啶环上取代基定位相关的文献争议,这对于药物化合物的精确开发至关重要 (Mohamed & Mahmoud,2019)。

光学传感器和生物学意义

嘧啶衍生物,包括吡唑并[1,5-a]嘧啶,由于其形成配位键和氢键的能力而被用作精美的传感材料。这些特性使其适合用作光学传感器,以及广泛的生物和医学应用。本综述重点介绍了各种基于嘧啶的光学传感器,强调了吡唑并[1,5-a]嘧啶衍生物在传感和医学背景中的多功能性和潜力 (Jindal & Kaur,2021)。

作用机制

Target of Action

The primary target of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Specifically, the compound has been shown to exhibit cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation .

安全和危害

生化分析

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized for their potential use as PDE4 inhibitors .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

属性

IUPAC Name |

7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c1-5-6(2)13-14-8(11)3-7(4-10)12-9(5)14/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDAFHNWTMEFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1C)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)